6-Hydroxy-2,4,5-triaminopyrimidine sulfate

Catalog No.
S1530502
CAS No.
35011-47-3
M.F
C4H9N5O5S
M. Wt
239.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxy-2,4,5-triaminopyrimidine sulfate

CAS Number

35011-47-3

Product Name

6-Hydroxy-2,4,5-triaminopyrimidine sulfate

IUPAC Name

sulfuric acid;2,4,5-triamino-1H-pyrimidin-6-one

Molecular Formula

C4H9N5O5S

Molecular Weight

239.21 g/mol

InChI

InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4)

InChI Key

RSKNEEODWFLVFF-UHFFFAOYSA-N

SMILES

C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O

Synonyms

NSC 167378;

Canonical SMILES

C1(=C(NC(=NC1=O)N)N)N.OS(=O)(=O)O

Isomeric SMILES

C1(=C(NC(=NC1=O)N)N)N.OS(=O)(=O)O
  • Antioxidant Properties

    The presence of the hydroxy and amine groups in the molecule suggests it might possess antioxidant properties. Some studies on the parent compound, 6-Hydroxy-2,4,5-triaminopyrimidine, have shown antioxidant activity similar to tetrahydrofuran (THF) [Source: Santa Cruz Biotechnology ()]. Further research is needed to determine the specific antioxidant capacity and potential applications of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate.

  • Chromophore Potential

    PubChem identifies 6-Hydroxy-2,4,5-triaminopyrimidine as a chromophore [Source: PubChem, National Institutes of Health ()]. Chromophores are molecules that absorb light at specific wavelengths. This property could be useful in various scientific research applications, such as developing fluorescent probes or studying light-based reactions.

  • Organic Synthesis

    The molecule's structure suggests potential applications in organic synthesis. The amine and hydroxy groups could participate in various chemical reactions, making it a possible building block for more complex molecules or a reactant in specific synthetic processes. However, more research is required to understand its reactivity and synthetic utility.

6-Hydroxy-2,4,5-triaminopyrimidine sulfate is a chemical compound with the empirical formula C₄H₇N₅O₄S and a molecular weight of approximately 221.19 g/mol. This compound is characterized by a pyrimidine ring structure that features three amino groups and a hydroxyl group, making it an important derivative in various biochemical applications. The sulfate salt form enhances its solubility in water, which is beneficial for laboratory use and biological studies .

HPT itself doesn't have a known biological mechanism of action. However, its significance lies in its ability to be converted into purines, which are essential for various biological functions. Guanine, derived from HPT, is a vital component of nucleic acids and plays a crucial role in protein synthesis and cell division [].

Information on the specific hazards associated with HPT is limited. However, as with most chemicals, it is advisable to handle it with care. Since it contains sulfate, it's recommended to wear gloves and safety glasses when handling it to avoid skin and eye irritation [].

Involving nitration and reduction steps.
  • Biochemical Synthesis:
    • Enzymatic pathways may also facilitate the synthesis of this compound using specific microorganisms or plant extracts that naturally produce similar structures.
  • Modification of Existing Compounds:
    • Derivatives of other triaminopyrimidine compounds can be chemically modified to yield 6-Hydroxy-2,4,5-triaminopyrimidine sulfate .
  • This compound exhibits notable biological activities, particularly in the realm of pharmacology. It has been studied for its potential effects on:

    • Antimicrobial Activity: Some studies suggest that 6-Hydroxy-2,4,5-triaminopyrimidine sulfate may possess antibacterial properties.
    • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development.
    • Cell Proliferation: Research indicates potential effects on cell growth and differentiation, which could be relevant in cancer research.

    The compound's biological profile highlights its utility in pharmacological studies .

    6-Hydroxy-2,4,5-triaminopyrimidine sulfate finds applications in several fields:

    • Pharmaceutical Development: Its potential antimicrobial and enzyme-inhibiting properties make it a candidate for drug formulation.
    • Biochemical Research: Used as a biochemical reagent in proteomics and metabolic studies.
    • Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide due to its biological activity against certain pathogens .

    Interaction studies involving 6-Hydroxy-2,4,5-triaminopyrimidine sulfate have focused on:

    • Protein Binding: Understanding how this compound interacts with various proteins can provide insights into its mechanism of action.
    • Metabolic Pathways: Investigating its role in metabolic pathways helps elucidate its biological effects and potential therapeutic uses.
    • Synergistic Effects: Studies have explored how this compound interacts with other drugs or compounds to enhance efficacy or reduce toxicity .

    Several compounds share structural similarities with 6-Hydroxy-2,4,5-triaminopyrimidine sulfate. Here are some notable examples:

    Compound NameStructure FeaturesUnique Properties
    2-Amino-4-hydroxy-6-methylpyrimidineContains methyl groupKnown for its role in folate metabolism
    2-Amino-4-(hydroxymethyl)-pyrimidineHydroxymethyl group presentExhibits different enzyme inhibition
    6-Amino-2-hydroxypyrimidineLacks additional amino groupsPrimarily studied for antiviral activity

    Uniqueness of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate:
    This compound is unique due to its specific arrangement of three amino groups and one hydroxyl group on the pyrimidine ring. These functional groups contribute to its distinctive biochemical properties and potential applications in pharmacology compared to other similar compounds .

    Wikipedia

    2,5,6-triamino-4-pyrimidinol sulfate
    2,4,5-Triamino-6-hydroxypyrimidine sulfate

    Dates

    Last modified: 08-15-2023

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